Methyl Dehydroabietate

Catalog No.
S1524647
CAS No.
1235-74-1
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Dehydroabietate

CAS Number

1235-74-1

Product Name

Methyl Dehydroabietate

IUPAC Name

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1

InChI Key

PGZCJOPTDHWYES-HMXCVIKNSA-N

SMILES

Array

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid Methyl Ester; [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)- 1-phenanthrenecarboxylic Acid Methyl Ester; De

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C

The exact mass of the compound Methyl dehydroabietate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl Dehydroabietate (CAS 1235-74-1) is the methyl ester of dehydroabietic acid, a diterpene resin acid derived from coniferous trees. It is characterized by a chemically stable, tricyclic aromatic phenanthrene core, which imparts significantly greater resistance to oxidation compared to non-aromatic resin acids like abietic acid. This stability, combined with the handling and solubility advantages of the methyl ester form, makes it a preferred, high-purity starting material for synthesis and a reliable component in advanced formulations where lot-to-lot consistency is critical.

Substituting purified Methyl Dehydroabietate with less-processed alternatives introduces significant performance liabilities. Crude rosin contains a variable mixture of isomeric acids, leading to inconsistent physical properties and unpredictable reactivity. The most common substitute, abietic acid, possesses conjugated double bonds that are highly susceptible to air and light-induced oxidation, causing degradation, discoloration, and the formation of allergenic oxidation products. The parent dehydroabietic acid has different solubility, melting point, and lacks the ester functionality, making it unsuitable for direct substitution in non-aqueous formulations or specific polymerization processes where the methyl ester is required. Using Methyl Dehydroabietate eliminates these issues of instability, impurity, and functional group incompatibility, ensuring process reproducibility and final product integrity.

Superior Oxidative Stability for Improved Shelf-Life and Color Integrity

The aromatic C-ring in Methyl Dehydroabietate prevents the oxidative degradation pathways that affect abietic acid. Studies show that abietic acid readily oxidizes when exposed to air and light, forming various oxygenated derivatives, including potent allergens like methyl 7-oxodehydroabietate. In contrast, dehydroabietic acid and its esters are chemically stable and not easily oxidized due to the aromatic structure, which lacks the reactive conjugated diene system found in abietic-type acids. This stability is critical for applications requiring color stability and long-term performance without degradation.

Evidence DimensionSusceptibility to Oxidation
Target Compound DataChemically stable aromatic ring, not easily oxidized
Comparator Or BaselineAbietic Acid: Contains a reactive conjugated diene system, readily undergoes oxidation and isomerization
Quantified DifferenceQualitatively higher stability; avoids formation of multiple oxidation byproducts
ConditionsStandard storage and use conditions (exposure to air, light)

This ensures product consistency, prevents yellowing in formulations, and avoids the generation of undesirable or sensitizing byproducts during processing or storage.

Defined Thermal Behavior for Predictable High-Temperature Processing

As a purified compound, Methyl Dehydroabietate exhibits a sharp melting point at 63-65 °C, unlike crude rosin which softens over a wide temperature range. Thermogravimetric analysis (TGA) would show a single, well-defined decomposition profile, whereas crude rosin mixtures display complex, multi-stage degradation. More importantly, the thermal stability of dehydroabietic structures is superior to other resin acids. Differential scanning calorimetry (DSC) shows the initial exothermic (oxidation) temperature for dehydroabietic acid is 398.20 K, significantly higher than for levopimaric acid (354.01 K) and neoabietic acid (353.83 K), common components in crude rosin. This enhanced thermal stability is critical for melt processing applications where predictable viscosity and resistance to thermal degradation are required.

Evidence DimensionInitial Exothermic (Oxidation) Temperature (T0)
Target Compound Data398.20 K (for parent acid, dehydroabietic acid)
Comparator Or BaselineLevopimaric Acid: 354.01 K; Neoabietic Acid: 353.83 K
Quantified Difference~44 K higher onset of oxidation compared to other common resin acids
ConditionsDifferential Scanning Calorimetry (DSC) under an oxygen atmosphere.

A higher, well-defined thermal stability ensures the material will not prematurely degrade or discolor during high-temperature polymer processing, extrusion, or molding.

Enhanced Solubility and Handling via Esterification

Esterification of the carboxylic acid group significantly alters the compound's physical properties for easier use in industrial processes. Methyl Dehydroabietate is a solid with a melting point of 63-65 °C and is soluble in organic solvents like ethanol and DMSO, while being practically insoluble in water. In contrast, the parent dehydroabietic acid has a much higher melting point (~174 °C) and its solubility is pH-dependent due to the acidic proton. The methyl ester possesses lower viscosity when melted and has high solubility in hydrocarbons, which is not true for the parent acid. This makes the methyl ester form far more compatible with non-polar polymer matrices, organic-based coating formulations, and solvent-based synthesis routes.

Evidence DimensionPhysical Properties & Solubility Profile
Target Compound DataMelting point 63-65 °C; Soluble in organic solvents; High solubility in hydrocarbons.
Comparator Or BaselineDehydroabietic Acid: Melting point ~174 °C; pH-dependent solubility; lower solubility in non-polar hydrocarbons.
Quantified Difference>100 °C lower melting point; non-acidic and compatible with a broader range of organic solvents and polymers.
ConditionsStandard laboratory and industrial formulation conditions.

Procuring the methyl ester avoids handling a high-melting-point solid and ensures compatibility and easy incorporation into organic-based systems without pH sensitivity or solubility issues.

Precursor for Chiral Synthesis and Bioactive Derivatives

The rigid, chiral, and chemically stable tricyclic core of Methyl Dehydroabietate makes it an excellent starting material for asymmetric synthesis. Unlike abietic acid, its oxidative stability ensures that the core scaffold remains intact during subsequent functionalization reactions. The defined structure is critical for creating chiral auxiliaries, catalysts, and complex bioactive molecules where stereochemical purity is essential.

Performance Additive in Polymers and Thermoplastics

The defined melting point and high thermal stability of Methyl Dehydroabietate allow for its use as a tackifier, plasticizer, or processing aid in high-temperature polymer systems. Its stability prevents degradation and discoloration during melt blending or extrusion, a common issue with crude rosin or less stable resin acids. The ester functionality enhances compatibility with various polymer matrices.

Component in High-Performance Coatings and Inks

In antifouling coatings, adhesives, and inks, the oxidative stability of Methyl Dehydroabietate is a key advantage. It resists the yellowing and degradation upon exposure to UV light and air that plagues formulations based on abietic acid. Its excellent solubility in organic solvents ensures seamless integration into various binder systems, providing consistent film-forming properties and long-term durability.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

314.224580195 Da

Monoisotopic Mass

314.224580195 Da

Heavy Atom Count

23

UNII

4P47O55S2W

Other CAS

1235-74-1

Wikipedia

Methyl_dehydroabietate

Use Classification

Cosmetics -> Viscosity controlling; Emollient; Skin conditioning

Dates

Last modified: 08-15-2023

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